molecular formula C15H21NO6 B1670877 Domoic acid CAS No. 14277-97-5

Domoic acid

Cat. No.: B1670877
CAS No.: 14277-97-5
M. Wt: 311.33 g/mol
InChI Key: VZFRNCSOCOPNDB-AOKDLOFSSA-N
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Description

Domoic acid (DA) is a tricarboxylic amino acid (C${15}$H${21}$NO$_6$) first isolated from the red alga Chondria armata in the 1960s . It gained notoriety in 1987 as the causative agent of amnesic shellfish poisoning (ASP), a neurotoxic syndrome characterized by seizures, memory loss, and, in severe cases, death . Structurally, DA combines a glutamate moiety with an octadienoic side chain derived from a monoterpenoid precursor, giving it a net charge of -2 at physiological pH . DA is produced by diatoms such as Pseudo-nitzschia multiseries and accumulates in shellfish, posing significant risks to marine ecosystems and human health . Its neurotoxicity arises from agonism at ionotropic glutamate receptors (iGluRs), particularly kainate and AMPA subtypes, leading to excitotoxic neuronal damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of domoic acid involves the establishment of a pyrrolidine ring containing three contiguous stereocenters. This process requires precise control over reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled environments using bioconversion systems. These systems utilize specific strains of Pseudo-nitzschia diatoms, which are cultured under optimal conditions to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Domoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, which can be used for further research and potential therapeutic applications .

Scientific Research Applications

Domoic acid has several scientific research applications, including:

Mechanism of Action

Domoic acid exerts its effects by acting as an excitatory amino acid analogue of glutamate, a neurotransmitter in the brain. It has a strong affinity for glutamate receptors, particularly kainate receptors. This binding leads to excitotoxicity, which is initiated by the activation of ionotropic glutamate receptors at both sides of the synapse. The overstimulation of these receptors results in an influx of calcium ions, leading to neuronal damage and cell death .

Comparison with Similar Compounds

Kainic Acid and Dihydrokainic Acid

Kainic acid, a dicarboxylated pyrrolidine derivative, shares structural homology with DA but lacks the octadienoic side chain . X-ray crystallography reveals that DA’s extended conformation enhances receptor binding affinity compared to kainic acid, which adopts a more compact structure . While both compounds activate kainate receptors, DA exhibits higher potency due to its ability to stabilize receptor desensitization states . Dihydrokainic acid, a saturated analog of kainic acid, is used as an internal standard in GC/MS analyses of DA due to its structural similarity but reduced bioactivity .

Table 1: Structural and Functional Comparison of DA and Kainic Acid

Property Domoic Acid Kainic Acid
Molecular Formula C${15}$H${21}$NO$_6$ C${10}$H${15}$NO$_4$
Side Chain Octadienoic Propenoic
Receptor Affinity High (Kainate/AMPA) Moderate (Kainate)
Bioactivity Neurotoxic (ASP) Neuroexcitatory, Epileptogenic
Source Diatoms, Red Algae Red Algae (Digenea simplex)
References

Isodomoic Acids

Isodomoic acids (iso-DAs) are structural isomers of DA produced by Chondria armata and diatoms. Six isoforms (A–F) have been identified, differing in stereochemistry and side-chain modifications .

  • Toxicity : Iso-DA A, B, and C exhibit significantly lower acute toxicity in mice compared to DA. Intraperitoneal LD$_{50}$ values for DA and iso-DA C are 3.6 mg/kg and 13.5 mg/kg, respectively .
  • Bioactivity : Iso-DAs induce milder behavioral changes (e.g., scratching instead of seizures) due to reduced iGluR binding efficiency .
  • Biosynthesis : DA and iso-DAs share biosynthetic pathways involving condensation of geranyl pyrophosphate and glutamate, but diatoms and red algae employ distinct cytochrome P450 enzymes for oxidation steps .

Table 2: Toxicity Profile of DA and Iso-DAs

Compound Acute Toxicity (Mouse LD$_{50}$, mg/kg) Behavioral Effects
This compound 3.6 Seizures, Hyperexcitability
Isothis compound A 12.2 Scratching, Tremors
Isothis compound B 11.8 Mild Hyperactivity
Isothis compound C 13.5 Lethargy, Ataxia
References

Epi-Domoic Acid

Epi-domoic acid, an isomer formed under heat (>50°C) or UV exposure, retains toxicity but is less potent than DA . It is the only DA isomer besides DA itself implicated in ASP outbreaks .

Analytical Considerations

  • Detection : GC/MS with derivatization (e.g., N-trifluoroacetyl-O-silyl) is used to distinguish DA from iso-DAs and kainic acid . LC-MS and ELISA offer high sensitivity (detection limits <1 pg/mL) but require standards for quantification .
  • Stability : DA is stable in aqueous solutions at -80°C but isomerizes to epi-DA under environmental stress .

Biological Activity

Domoic acid (DA) is a neurotoxic compound produced by certain marine algae, notably Pseudo-nitzschia species. It is known for its significant impact on marine life and human health, particularly through the consumption of contaminated seafood. This article reviews its biological activity, focusing on its neurotoxicity, cytogenotoxicity, and immunotoxicity, alongside relevant case studies and research findings.

This compound is a water-soluble amino acid that mimics glutamate, a major excitatory neurotransmitter in the central nervous system (CNS). It primarily exerts its effects by activating the AMPA/kainate subtype of glutamate receptors, leading to excitotoxicity. This mechanism can result in neuronal damage and death, particularly at higher doses.

Pharmacokinetics

  • Absorption : this compound is poorly absorbed in the gastrointestinal tract, with excretion occurring primarily through feces.
  • Half-life : The half-life of DA in plasma is approximately 20 minutes, with 99% cleared within four hours post-exposure in animal models .

Neurobehavioral Effects

This compound exposure has been linked to several neurobehavioral consequences:

  • Amnesic Shellfish Poisoning (ASP) : Human consumption of DA-contaminated shellfish can lead to ASP, characterized by memory loss and seizures. Notably, chronic exposure can result in permanent cognitive deficits .
  • Animal Studies : Research on macaques demonstrated subtle brain alterations in the hippocampus and thalamus after long-term exposure to DA, indicating potential long-term impacts on learning and memory .

Cytogenotoxicity

This compound has shown significant cytogenotoxic effects across various species:

  • DNA Damage : Studies on Mytilus edulis (mussels) revealed primary DNA lesions in digestive glands shortly after exposure, which were repaired after seven days . In Nile tilapia (Oreochromis niloticus), DA exposure resulted in increased frequencies of micronuclei and DNA strand breaks .
  • Oxidative Stress : Increased levels of lipid peroxidation and altered activities of antioxidant enzymes were observed in fish exposed to DA, indicating oxidative stress as a mechanism of cytotoxicity .

Immunotoxicity

This compound also affects immune function:

  • Phagocytosis : In vivo studies showed that exposure to DA significantly altered monocyte phagocytosis and T-cell proliferation in mice. A notable decrease in neutrophil activity was observed with higher concentrations of DA .
  • Chronic Exposure Effects : Long-term low-level exposure did not build tolerance but made zebrafish more sensitive to DA, suggesting an increased risk for neurotoxic effects over time .

Case Studies

  • Human Outbreaks : The 1987 outbreak in Canada highlighted the dangers of DA when it caused widespread poisoning from contaminated shellfish, leading to severe neurological symptoms in affected individuals .
  • Marine Mammals : California sea lions exposed to DA showed increased markers of oxidative stress in neurons, correlating with behavioral changes and neurological impairments .

Research Findings Summary Table

Study FocusKey FindingsSpecies Involved
NeurotoxicityMemory loss, seizuresHumans, macaques
CytogenotoxicityDNA damage, oxidative stressMussels, Nile tilapia
ImmunotoxicityAltered phagocytosis and immune responseMice, zebrafish
Long-term Exposure EffectsIncreased sensitivity to neurotoxicityZebrafish
Genetic Basis for ProductionIdentification of genes responsible for DA synthesisMarine phytoplankton

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying domoic acid in environmental and biological samples?

  • Methodology :

  • Liquid Chromatography (HPLC/UHPLC) : Reversed-phase HPLC with UV detection (λ = 242 nm) is widely used for this compound quantification, achieving limits of detection (LOD) as low as 0.1 ng/mL in shellfish . Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight tandem mass spectrometry (QTOF-MS/MS) improves sensitivity, enabling simultaneous analysis of this compound isomers and metabolites .
  • Capillary Electrophoresis (CE) : CE with UV or MS detection offers high-resolution separation of this compound from complex matrices, validated for seafood samples with recoveries >90% .
  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges is recommended for environmental samples, followed by derivatization (e.g., N-trifluoroacetylation) to enhance MS sensitivity .
    • Validation : Methods must comply with AOAC International guidelines, including spike-and-recovery tests (85–115% recovery) and inter-laboratory reproducibility studies .

Q. How do researchers design experiments to assess the neurotoxic effects of this compound in vitro?

  • Experimental Design :

  • Cell Models : Primary cerebellar granule neurons (CGNs) from wild-type or glutathione-deficient mice (Gclm (-/-)) are exposed to this compound (0.01–10 µM) to study concentration-dependent apoptosis vs. necrosis .
  • Endpoints : Measure reactive oxygen species (ROS) using DCFH-DA fluorescence, mitochondrial membrane potential via JC-1 staining, and caspase-3 activation via Western blot .
  • Antagonists : Co-treatment with AMPA/kainate receptor antagonists (e.g., NBQX) or antioxidants (melatonin) to isolate receptor-mediated pathways .
    • Data Interpretation : Dose-response curves (EC50 for apoptosis: ~0.1 µM) and statistical analysis (ANOVA with post-hoc tests) differentiate necrotic vs. apoptotic thresholds .

Q. What environmental monitoring strategies are used to track this compound outbreaks in marine ecosystems?

  • Sampling Protocols :

  • Phytoplankton Monitoring : Weekly water sampling for Pseudo-nitzschia spp. cell counts (>10,000 cells/L triggers toxin testing) .
  • Shellfish Testing : LC-MS/MS analysis of razor clams and mussels during algal blooms, with closures mandated at >20 ppm this compound .
    • Contradictions : While sewage outfalls are hypothesized to increase this compound, long-term data (e.g., 10,000+ samples from 99 coastal sites) show no correlation, emphasizing natural algal dynamics .

Advanced Research Questions

Q. What experimental models elucidate the link between this compound exposure and temporal lobe epilepsy?

  • In Vivo Models :

  • Rodent Seizure Induction : Intraperitoneal injection of this compound (1–4 mg/kg in mice) replicates status epilepticus (SE), followed by chronic EEG monitoring to detect spontaneous recurrent seizures (SRS) .
  • Histopathology : Hippocampal neuronal loss (CA1/CA3 regions) and mossy fiber sprouting are quantified via Timm staining and NeuN immunohistochemistry .
    • Mechanistic Insights : AMPA receptor activation triggers calcium influx, mitochondrial oxidative stress, and caspase-3-dependent apoptosis, mirroring human temporal lobe epilepsy pathology .

Q. How do researchers resolve contradictions in data regarding this compound's apoptotic vs. necrotic pathways?

  • Dual-Pathway Analysis :

  • Concentration Thresholds : Apoptosis dominates at ≤0.1 µM (Hoechst staining, DNA laddering), while necrosis prevails at >0.1 µM (LDH release, propidium iodide uptake) .
  • GSH Modulation : CGNs from Gclm (-/-) mice (GSH-deficient) show amplified apoptosis, reversed by GSH ethyl ester (2.5 mM), confirming oxidative stress as a key mediator .
    • Conflicting Studies : Discrepancies arise from interspecies variability (e.g., rodent vs. human neuronal sensitivity) and exposure duration differences (acute vs. subchronic) .

Q. What statistical approaches correlate this compound concentrations with marine wildlife strandings?

  • Modeling Techniques :

  • GLARMA Models : Generalized linear autoregressive moving average models analyze count-based stranding data (e.g., California sea lions) against this compound concentrations (µg/L) with 0–6 week lag times .
  • Cross-Correlation Analysis : Identifies peak correlations (e.g., this compound levels at Newport Pier, OR, predict strandings 3 weeks post-exposure, p < 0.01) .
    • Predictive Validation : Retrospective testing (2015–2020 data) achieves 78% accuracy in forecasting stranding events using sea surface temperature and Pseudo-nitzschia abundance .

Q. How is predictive modeling applied to forecast this compound outbreaks in marine environments?

  • Risk Assessment Models :

  • Climate Drivers : Basin-scale warm anomalies (e.g., "Blob" events in the Pacific) are linked to this compound toxicity via multivariate regression (R² = 0.67 for Oregon coast) .
  • Thresholds : Shellfish toxicity risk is classified as "high" when sea surface temperatures exceed 14°C for ≥30 days and Pseudo-nitzschia densities >50,000 cells/L .
    • Toolkits : NOAA’s HAB Risk Mapping integrates satellite data, buoy sensors, and citizen science reports for real-time alerts .

Properties

IUPAC Name

(2S,3S,4S)-4-[(2Z,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4-/t9-,10+,11-,13+/m1/s1
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InChI Key

VZFRNCSOCOPNDB-AOKDLOFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O
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Isomeric SMILES

C[C@H](/C=C/C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O
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Molecular Formula

C15H21NO6
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Related CAS

56711-43-4 (hydrochloride salt)
Record name Domoic acid
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DSSTOX Substance ID

DTXSID20274180
Record name L-Domoic acid
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Molecular Weight

311.33 g/mol
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Physical Description

Colorless solid; [HSDB] White powder; [MSDSonline]
Record name Domoic acid
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Solubility

Soluble in water (8 mg/mL), Soluble in water, Soluble in dilute mineral acids and alkali hydroxide solutions. It is slightly soluble in methanol and ethanol and insoluble in petroleum ether and benzene., Soluble in dilute mineral acids, alkali hydroxide solutions, and methanol (0.6 mg/mL)
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Density

1.27 g/cu cm /Predicted/
Record name DOMOIC ACID
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Color/Form

Colorless crystal needles, White solid

CAS No.

14277-97-5
Record name (-)-Domoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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